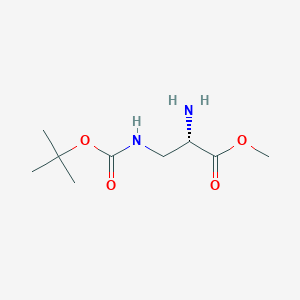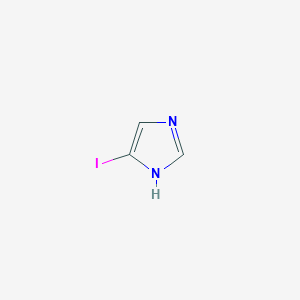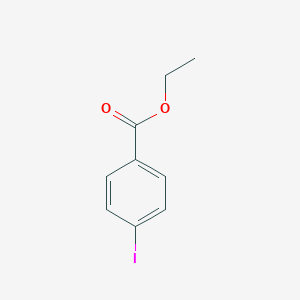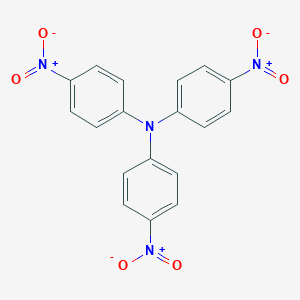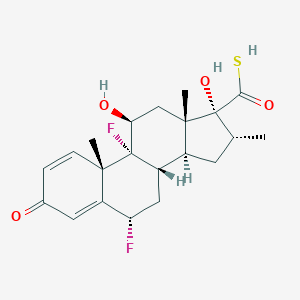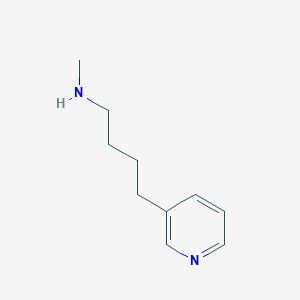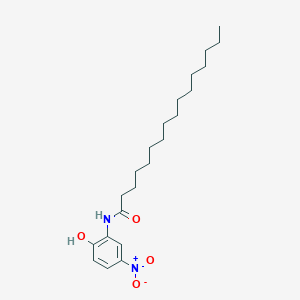
2-(n-Hexadecanoylamino)-4-nitrophenol
Vue d'ensemble
Description
2-(n-Hexadecanoylamino)-4-nitrophenol is a compound with applications in biochemical assays, particularly in the study of enzyme activities such as sphingomyelinase. Its synthesis involves acylation of 2-amino-4-nitrophenol with palmitoyl chloride, forming a hexadecananilide, which is a key intermediate in the production of various biochemical substrates (A. E. Gal & F. J. Fash, 1976).
Synthesis Analysis
The synthesis of this compound involves several key steps, starting from 2-amino-4-nitrophenol. Acylation with palmitoyl chloride yields the hexadecananilide derivative, which can be further modified for specific biochemical applications. This synthesis pathway provides a basis for the production of chromogenic substrates used in enzyme assays, highlighting its utility in biochemical research (A. E. Gal & F. J. Fash, 1976).
Molecular Structure Analysis
The molecular structure of related nitrophenol compounds has been extensively studied, revealing insights into their chemical behavior and interactions. These studies include X-ray diffraction analysis of similar nitrophenol derivatives, providing a detailed understanding of their structural properties and how these influence their reactivity and physical characteristics (A. Koll & T. Głowiak, 1985).
Chemical Reactions and Properties
This compound undergoes specific chemical reactions based on its functional groups. The nitro group and the acylamino moiety play critical roles in its reactivity, particularly in the context of enzymatic assays where it serves as a substrate for specific enzymes. The compound's ability to undergo cleavage by sphingomyelinase, without hydrolysis by phospholipase C, exemplifies its selective reactivity (A. E. Gal & F. J. Fash, 1976).
Physical Properties Analysis
Although specific physical properties of this compound are not detailed in the provided literature, related compounds exhibit notable solvatochromic behavior and interactions with solvents. These interactions significantly affect their UV-vis spectroscopic behavior, offering insights into the physical properties of similar nitrophenol derivatives (L. G. Nandi et al., 2012).
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity towards specific enzymes, underscore its utility as a biochemical tool. Its synthesis from 2-amino-4-nitrophenol and subsequent reactions highlight its functional versatility and role in biochemical assays, contributing to our understanding of enzyme activities (A. E. Gal & F. J. Fash, 1976).
Applications De Recherche Scientifique
Enzymatic Spectroscopy : Levade et al. (1983) discuss how 2-(N-hexadecanoylamino)-4-nitrophenol derivatives can be used to assay sphingomyelin phosphodiesterase, glucosylceramidase, or galactosylceramidase in enzymatic spectroscopy methods (Levade, Salvayre, Sicre, & Douste‐Blazy, 1983).
Assaying Sphingomyelinase Activity : Gal and Fash (1976) identified 2-(n-(hexadecanoyl)-amino-4-nitrophenyl phosphorylcholine-hydroxide as a chromogenic substrate for assaying sphingomyelinase activity (Gal & Fash, 1976).
Colorimetric Sensor for Halide Anions : Gale et al. (1999) found that a complex of this compound with meso-octamethylcalix[4]pyrrole can be used as a colorimetric sensor for halide anions like fluoride (Gale, Twyman, Handlin, & Sessler, 1999).
Toxicity in Anaerobic Systems : Haghighi Podeh et al. (1995) noted that nitrophenols, including compounds related to this compound, have toxic effects on anaerobic systems (Haghighi Podeh, Bhattacharya, & Qu, 1995).
Nanocatalytic Systems for Chemical Reduction : Din et al. (2020) discussed the use of nanocatalytic systems with sodium borohydride for the chemical reduction of nitrophenols, which includes derivatives of this compound (Din, Khalid, Hussain, Hussain, Mujahid, Najeeb, & Izhar, 2020).
Degradation and Removal in Environmental Systems : Various studies have highlighted the importance of understanding and managing the environmental impact and removal of nitrophenol compounds, including derivatives of this compound, in different settings such as anaerobic treatment systems and wastewater treatment (Md. Zin, Habib, Yasid, & Ahmad, 2018); (Uberoi & Bhattacharya, 1997); (Haghighi-podeh & Bhattacharya, 1996).
Propriétés
IUPAC Name |
N-(2-hydroxy-5-nitrophenyl)hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)23-20-18-19(24(27)28)16-17-21(20)25/h16-18,25H,2-15H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIUBIYNTOOVQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392915 | |
| Record name | 2-(n-Hexadecanoylamino)-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60301-87-3 | |
| Record name | 2-(n-Hexadecanoylamino)-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-(N-Hexadecanoylamino)-4-nitrophenol in lysosomal hydrolase assays?
A1: this compound functions as a colorimetric synthetic substrate for detecting the activity of lysosomal hydrolases. [] These enzymes cleave the bond between the this compound molecule and a specific target molecule. This cleavage releases free this compound, which can be measured spectrophotometrically due to its absorbance properties. The intensity of the color produced is directly proportional to the activity of the lysosomal hydrolase being studied.
Q2: The paper mentions an "improved method" involving this compound derivatives. What improvement does this method offer?
A2: The research focuses on addressing a common problem in lysosomal hydrolase assays: interference from hemoglobin. Hemoglobin can interfere with the accurate measurement of enzyme activity. The "improved method" described in the paper likely involves modifications to the assay procedure or the use of specific this compound derivatives that minimize or eliminate this interference from hemoglobin. [] This results in more accurate and reliable measurements of lysosomal hydrolase activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








